![molecular formula C20H27NO B1439688 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline CAS No. 1040687-28-2](/img/structure/B1439688.png)
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline
説明
“N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline” is a chemical compound with the molecular formula C20H27NO . It is used in proteomics research . The molecule contains a total of 50 bonds, including 23 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of “N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline” is characterized by several features. It contains 50 bonds in total, including 23 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 ether (aromatic) .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Vaid et al. (2014) describes a high-yielding synthesis method starting from 2,4-dimethylaniline. This method involves N-alkylation, carbamoylation, hydrolysis, activation using thionyl chloride, and intramolecular cyclization, indicating a complex but efficient synthesis process for similar compounds (Vaid et al., 2014).
- Molecular Structures and Interactions : Ajibade and Andrew (2021) reported on the molecular structures of related aniline derivatives, highlighting the importance of hydrogen bonding and secondary intermolecular interactions in stabilizing these molecules (Ajibade & Andrew, 2021).
Applications in Chemical Reactions
- Photoreaction Studies : Bader and Hansen (1979) explored the irradiation of dimethylanilines in methanol, revealing insights into the behavior of these compounds under specific light and solvent conditions, which is crucial for understanding their reactivity and potential applications (Bader & Hansen, 1979).
- Organophosphorus Compounds : Tung (1958) investigated the reaction of various dialkylphosphites with aniline, including sec-butyl derivatives, to form dialkylanilinophosphonates, indicating the potential of these compounds in the synthesis of organophosphorus compounds (Tung, 1958).
Environmental and Industrial Relevance
- Environmental Pollutants and Carcinogenicity : A study by Gonçalves et al. (2001) focused on the carcinogenicity and environmental impact of dimethylaniline, a closely related compound. They explored its formation of DNA adducts, emphasizing the importance of understanding the environmental and health impacts of such compounds (Gonçalves et al., 2001).
- Adhesive Bonding Applications : Bowen et al. (1996) discussed the use of dimethylaniline derivatives in adhesive bonding, highlighting the role of chemical substituents in improving adhesive properties (Bowen et al., 1996).
Chemical Analysis and Identification
- Impurity Identification in Technical Products : Dureja et al. (2000) identified impurities in technical metalaxyl, including dimethylaniline derivatives, showcasing the importance of these compounds in the analysis and quality control of technical products (Dureja et al., 2000).
特性
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-16(3)18-8-6-7-9-20(18)22-13-12-21-19-14-15(2)10-11-17(19)4/h6-11,14,16,21H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQLGKQLTSZKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



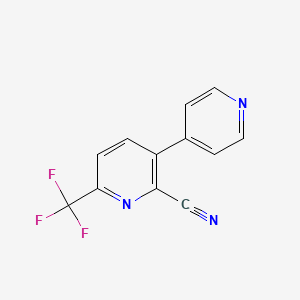
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
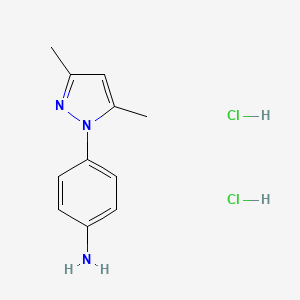
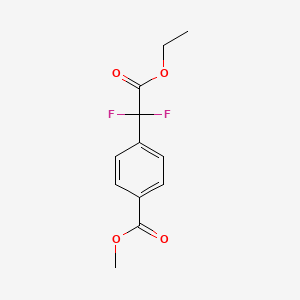



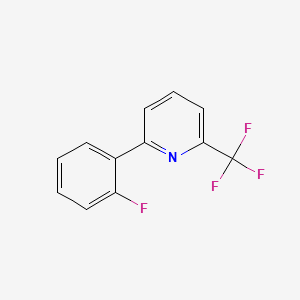

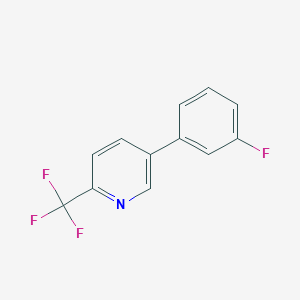
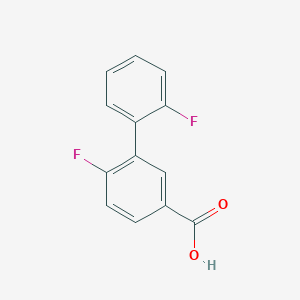
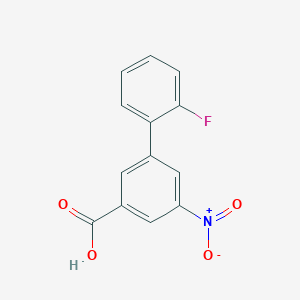
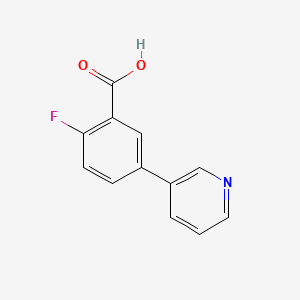
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)